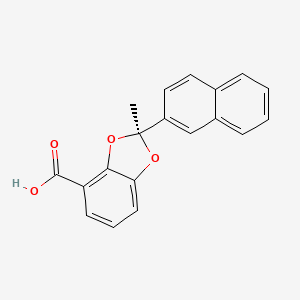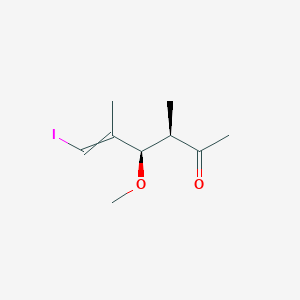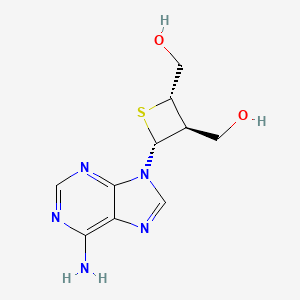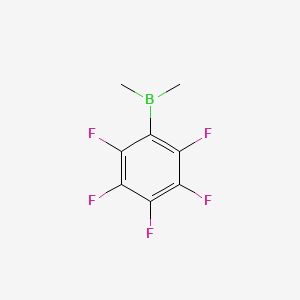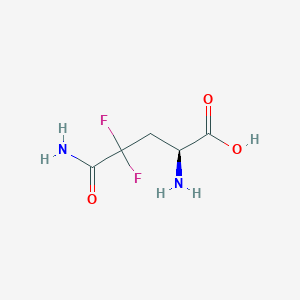
4,4-Difluoroglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoroglutamine is a fluorinated derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroglutamine typically involves the use of Garner’s aldehyde and fluoro-Reformatsky chemistry. The serine-derived Garner aldehyde is converted into a 4,4-difluoroamino acid building block via a fluoro-Reformatsky reaction with ethyl bromodifluoroacetate . This method allows for the production of optically active fluorinated synthetic building blocks, which are of general utility in organo-fluorine chemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis processes that are scalable for larger production. The use of fluoro-Reformatsky reactions and other fluorination techniques are likely employed in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Difluoroglutamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Fluoro-Reformatsky Reaction: Utilizes ethyl bromodifluoroacetate as a reagent.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Aplicaciones Científicas De Investigación
4,4-Difluoroglutamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and amino acids.
Biology: Investigated for its role in enzyme-substrate interactions, particularly with γ-glutamyl hydrolase.
Industry: Utilized in the production of fluorinated compounds that have specific industrial applications.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and specificity towards enzymes and receptors. For instance, it has been shown to be a substrate for γ-glutamyl hydrolase, where it is hydrolyzed at a slower rate compared to non-fluorinated analogs . This slower hydrolysis rate can be attributed to the presence of fluorine atoms, which alter the compound’s electronic and steric properties.
Comparación Con Compuestos Similares
- 4-Fluoroglutamine
- 4-Bromoglutamine
- 4,4-Difluoroglutamic Acid
Comparison: 4,4-Difluoroglutamine is unique due to the presence of two fluorine atoms at the 4-position of the glutamine molecule. This dual fluorination significantly alters its chemical and biological properties compared to its mono-fluorinated or brominated counterparts.
Propiedades
Número CAS |
401915-19-3 |
|---|---|
Fórmula molecular |
C5H8F2N2O3 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
(2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)/t2-/m0/s1 |
Clave InChI |
GFRKSCVVDVJWRU-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(C(=O)N)(F)F |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


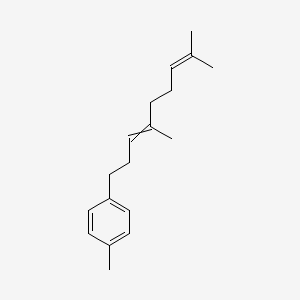
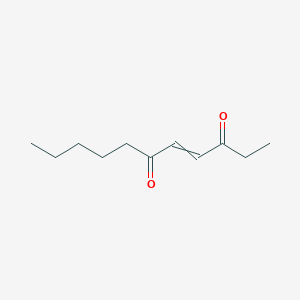
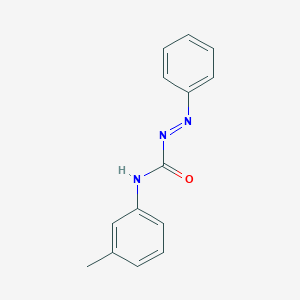
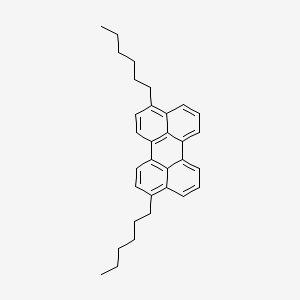
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
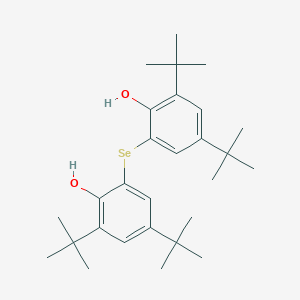
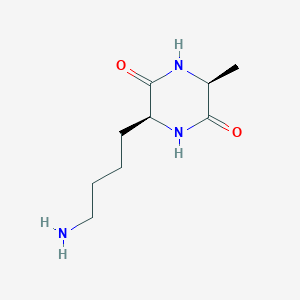
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
